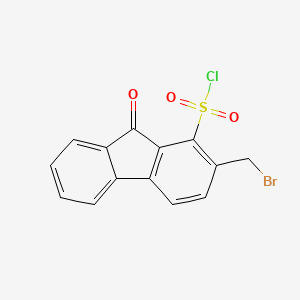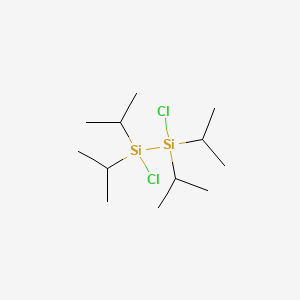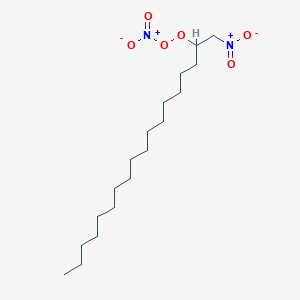
1-Nitro-2-(nitroperoxy)octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-(nitroperoxy)octadecane is an organic compound with the molecular formula C18H36N2O6 . It contains a nitro group and a nitroperoxy group attached to an octadecane backbone. This compound is part of the broader class of nitro compounds, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
The synthesis of 1-Nitro-2-(nitroperoxy)octadecane involves multiple steps, typically starting with the nitration of octadecane. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating agent . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial production methods for such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-Nitro-2-(nitroperoxy)octadecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-(nitroperoxy)octadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Nitro-2-(nitroperoxy)octadecane exerts its effects involves the interaction of its nitro and nitroperoxy groups with biological molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The molecular targets and pathways involved include the activation of oxidative stress response pathways and the modulation of cellular redox states .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-2-(nitroperoxy)octadecane can be compared with other nitro compounds such as nitromethane, nitrobenzene, and trinitrotoluene (TNT). While all these compounds contain the nitro group, this compound is unique due to the presence of both nitro and nitroperoxy groups on a long-chain alkane backbone. This structural uniqueness imparts distinct chemical properties and reactivity .
Similar compounds include:
Nitromethane: A simple nitro compound used as a solvent and fuel additive.
Nitrobenzene: An aromatic nitro compound used in the production of aniline.
Trinitrotoluene (TNT): A well-known explosive compound.
Eigenschaften
CAS-Nummer |
54002-44-7 |
|---|---|
Molekularformel |
C18H36N2O6 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-nitrooctadecan-2-yloxy nitrate |
InChI |
InChI=1S/C18H36N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-19(21)22)25-26-20(23)24/h18H,2-17H2,1H3 |
InChI-Schlüssel |
OSPSBHQHQZSAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C[N+](=O)[O-])OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)
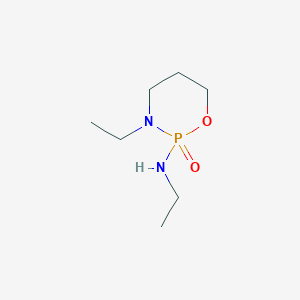


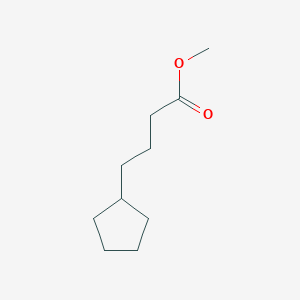


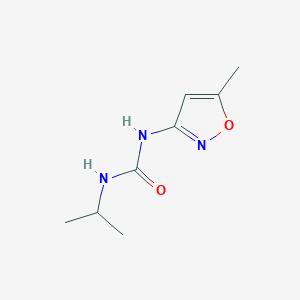
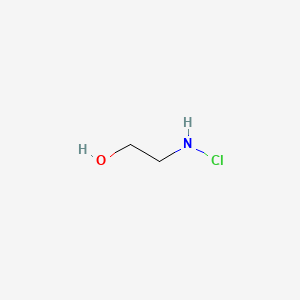
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

